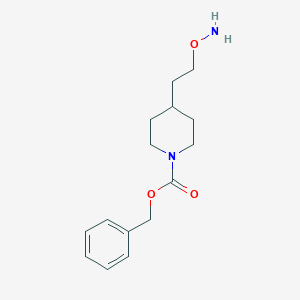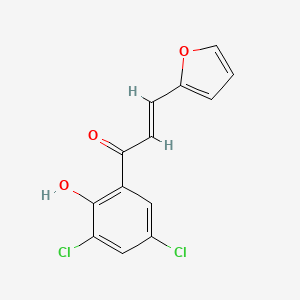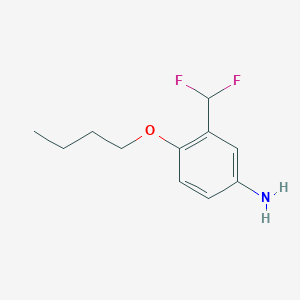
1-(Benzyloxy)-3-bromo-5-ethynylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-3-bromo-5-ethynylbenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a bromine atom, and an ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-bromo-5-ethynylbenzene can be synthesized through a multi-step process involving the following key steps:
Benzyloxy Substitution: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Ethynylation: The ethynyl group can be added through a Sonogashira coupling reaction, which involves the reaction of a terminal alkyne with a halogenated benzene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and catalyst loading, are crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzyloxy)-3-bromo-5-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with Pd/C.
Substitution: NaN3, KCN, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Hydrogenated benzene derivatives.
Substitution: Azido or cyano-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-3-bromo-5-ethynylbenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates with anticancer or antimicrobial properties.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-3-bromo-5-ethynylbenzene depends on its specific application. In chemical reactions, it acts as a versatile intermediate, participating in various transformations due to its reactive functional groups. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(Benzyloxy)-3-bromo-5-ethynylbenzene can be compared with other similar compounds, such as:
1-(Benzyloxy)-3-bromo-5-iodobenzene: Similar structure but with an iodine atom instead of an ethynyl group, leading to different reactivity and applications.
1-(Benzyloxy)-3-chloro-5-ethynylbenzene:
1-(Benzyloxy)-3-bromo-5-methylbenzene: Features a methyl group instead of an ethynyl group, resulting in distinct properties and applications.
Eigenschaften
Molekularformel |
C15H11BrO |
|---|---|
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
1-bromo-3-ethynyl-5-phenylmethoxybenzene |
InChI |
InChI=1S/C15H11BrO/c1-2-12-8-14(16)10-15(9-12)17-11-13-6-4-3-5-7-13/h1,3-10H,11H2 |
InChI-Schlüssel |
GMGARXQWTUSXFC-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=CC(=C1)Br)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Potassium;5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate](/img/structure/B12080833.png)










